
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride, also known as CPSF, is a chemical compound that has been widely used in scientific research. CPSF is a potent inhibitor of serine proteases, which are enzymes that play important roles in a variety of biological processes.
作用机制
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride acts as a covalent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. This binding is mediated by the sulfonyl fluoride group of this compound, which reacts with the serine residue in the active site of the enzyme. This covalent bond formation results in the inhibition of the enzymatic activity of the serine protease.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease involved in the coagulation cascade. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases, which are serine proteases involved in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride in lab experiments is its potency as a serine protease inhibitor. This compound is able to irreversibly inhibit the activity of several serine proteases at low concentrations, making it a valuable tool for studying the role of these enzymes in biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit the activity of some non-serine proteases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride in scientific research. One potential application is the development of new drugs that target serine proteases. This compound can be used as a starting point for the design of new inhibitors that are more selective and potent than existing inhibitors. Another future direction is the use of this compound in the study of the role of serine proteases in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Serine proteases have been implicated in the pathogenesis of these disorders, and this compound could be used to study their role in more detail.
合成方法
The synthesis of 1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride involves the reaction of 4-chlorophenylhydrazine with methyl isobutyrylacetate to form 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 1-(4-chlorophenyl)-5-methylpyrazole-3-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with sodium fluoride to form this compound.
科学研究应用
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and elastase. This compound has also been used to study the role of serine proteases in various biological processes, such as blood coagulation, inflammation, and cancer metastasis.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSRWSDPVHFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

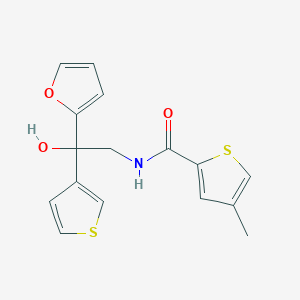
![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)
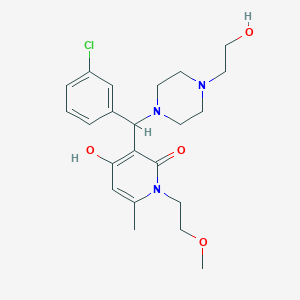
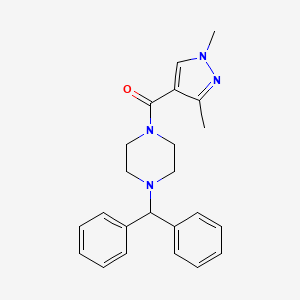
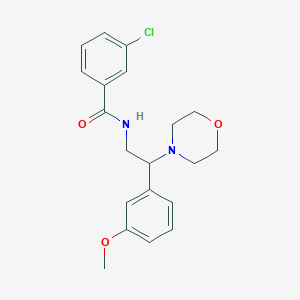

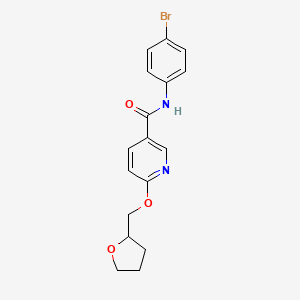
![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B2440782.png)

![Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2440787.png)
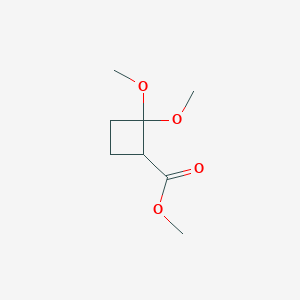
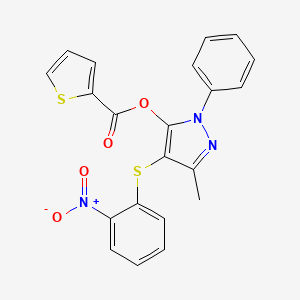
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)
![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)